3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Description
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanoic acid moiety
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJKSOVYDFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the introduction of the fluoro and methoxy groups onto the phenyl ring, followed by the addition of the propanoic acid moiety. Common synthetic routes include:
Electrophilic Aromatic Substitution: Introduction of the fluoro and methoxy groups onto the benzene ring.
Grignard Reaction: Formation of the propanoic acid moiety by reacting the substituted benzene with a Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanol.
Substitution: Formation of 3-(3-Substituted-4-methoxyphenyl)-2-methylpropanoic acid.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The propanoic acid moiety may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.
3-Fluoro-4-methoxyphenylamine: Contains an amine group instead of a propanoic acid group.
Biological Activity
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also referred to as Kulonic acid, is a compound that has garnered attention due to its potential biological activities, particularly in metabolic processes and pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H15F1O3
- Molecular Weight : 232.25 g/mol
Target Enzymes and Pathways
Kulonic acid primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase (UlaD) . This enzyme plays a crucial role in the metabolism of organic sulfur compounds, influencing various biochemical pathways related to cellular metabolism and energy production.
Pharmacokinetics
Research indicates that Kulonic acid may be involved in the production of 2-keto-L-gulonic acid from L-sorbose through a mixed culture of Gluconobacter oxydans and Bacillus megaterium. This pathway highlights its potential utility in biotechnological applications, particularly in the synthesis of valuable metabolites.
Antimicrobial Activity
Studies have shown that various derivatives of compounds related to Kulonic acid exhibit significant antimicrobial properties. For instance, pincer-type complexes derived from similar structures demonstrated notable antibacterial activity against strains such as Bacillus subtilis and antifungal effects against Candida albicans .
Cholesterol Regulation
In animal studies, compounds structurally related to Kulonic acid have been evaluated for their ability to lower total cholesterol and beta-lipoprotein levels in serum. For example, one study indicated that a meta-substituted derivative showed stronger activity compared to its ortho or para counterparts .
Case Studies
- Cholesterol-Lowering Effects :
| Compound | Dose (mg/kg) | Total Cholesterol Reduction (%) |
|---|---|---|
| Kulonic Acid Derivative | 10 | 34.7 |
| Bezafibrate | 10 | 47.4 |
| Fenofibrate | 10 | 40.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
